molecular formula C14H21B B1269781 (8-Bromooctyl)benzene CAS No. 54646-75-2

(8-Bromooctyl)benzene

Cat. No.: B1269781
CAS No.: 54646-75-2
M. Wt: 269.22 g/mol
InChI Key: XGBMCFCZEKCCDJ-UHFFFAOYSA-N
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Description

(8-Bromooctyl)benzene is an organic compound with the molecular formula C14H21Br. It consists of a benzene ring attached to an octyl chain that is substituted with a bromine atom at the eighth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

(8-Bromooctyl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromine atom in this compound can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and genotoxicity. Studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, DNA damage, and apoptosis in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors involved in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, this compound can be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can influence the compound’s biochemical activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

(8-Bromooctyl)benzene can be synthesized through several methods. One common approach involves the bromination of octylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, selectively brominating the terminal carbon of the octyl chain.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to its highly reactive and hazardous nature.

Chemical Reactions Analysis

Types of Reactions

(8-Bromooctyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Nucleophilic Substitution: Formation of octylbenzene derivatives with different functional groups.

    Elimination Reactions: Formation of octene derivatives.

    Oxidation: Formation of octylbenzene alcohols or carboxylic acids.

Scientific Research Applications

(8-Bromooctyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-Bromooctyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromohexyl)benzene
  • (4-Bromobutyl)benzene
  • (8-Bromooctyl)oxybenzene

Uniqueness

(8-Bromooctyl)benzene is unique due to its longer alkyl chain compared to similar compounds like (6-Bromohexyl)benzene and (4-Bromobutyl)benzene. This longer chain can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions. Additionally, the presence of the bromine atom at the terminal position makes it a versatile intermediate for further functionalization.

Properties

IUPAC Name

8-bromooctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMCFCZEKCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969924
Record name (8-Bromooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54646-75-2
Record name (8-Bromooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54646-75-2
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Synthesis routes and methods

Procedure details

Following the procedures of Example 1(a), (b) and (c), to 8-phenyloctylmagnesium bromide (from 24.25 mmoles of 8-phenyloctyl bromide and 21.27 mmoles of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmoles) in tetrahydrofuran (20 ml). [The 8-phenyloctyl bromide was prepared from 8-phenyloctanol, carbon tetrabromide and triphenylphosphine in methylene chloride as described in Example 6(a).] After stirring for 24 hours, the reaction mixture was similarly worked up to yield 2-[2-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmoles) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° C.). To an ice cold solution of the iodide (9.46 mmoles) in methanol (35 ml) was added in portions sodium borohydride (9.20 mmoles). Treatment of the reaction mixture as in Example 1(c) results in the isolation of the desired product as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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